molecular formula C4H3Br2N3 B15304808 4,5-Dibromopyrimidin-2-amine

4,5-Dibromopyrimidin-2-amine

Cat. No.: B15304808
M. Wt: 252.89 g/mol
InChI Key: FVYSGBWDGNOKBV-UHFFFAOYSA-N
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Description

4,5-Dibromopyrimidin-2-amine is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromopyrimidin-2-amine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, starting with 2-aminopyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or under mild heating conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromopyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the pyrimidine ring.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4,5-diaminopyrimidine derivatives, while coupling reactions can produce various biaryl or diaryl compounds.

Scientific Research Applications

4,5-Dibromopyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Derivatives of this compound have shown potential as antiviral, antibacterial, and anticancer agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism by which 4,5-dibromopyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may inhibit enzymes by binding to active sites or interacting with key residues. The bromine atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

    2-Aminopyrimidine: A precursor in the synthesis of 4,5-dibromopyrimidin-2-amine.

    4,6-Dibromopyrimidine: Another brominated pyrimidine derivative with different substitution patterns.

    5-Bromopyrimidine: A simpler brominated pyrimidine with a single bromine atom.

Uniqueness: this compound is unique due to the presence of two bromine atoms at specific positions on the pyrimidine ring, which significantly influences its reactivity and potential applications. This dual bromination pattern allows for selective functionalization and the creation of diverse derivatives with tailored properties.

Properties

Molecular Formula

C4H3Br2N3

Molecular Weight

252.89 g/mol

IUPAC Name

4,5-dibromopyrimidin-2-amine

InChI

InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)

InChI Key

FVYSGBWDGNOKBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)Br)Br

Origin of Product

United States

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